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Abstract
Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible

for the phosphorylation of deoxyribonucleosides, a crucial step in DNA synthesis and repair. Its

role is particularly significant in cancer cells and in the activation of several nucleoside analog

prodrugs used in chemotherapy. DI-87, specifically its (R)-enantiomer also known as TRE-515,

has emerged as a highly potent, selective, and orally bioavailable inhibitor of dCK. This

technical guide provides an in-depth overview of the structure, function, and preclinical

pharmacology of DI-87, intended to support ongoing research and drug development efforts.

Introduction
The nucleoside salvage pathway provides an alternative route to the de novo synthesis

pathway for the production of deoxynucleoside triphosphates (dNTPs), the building blocks of

DNA. In many cancer cells, there is an increased reliance on the salvage pathway to sustain

rapid proliferation. Deoxycytidine kinase (dCK) is the rate-limiting enzyme in this pathway,

phosphorylating deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG).

Inhibition of dCK, therefore, presents a promising therapeutic strategy to selectively target

cancer cells. DI-87 is a novel small molecule inhibitor designed for this purpose, demonstrating

significant potential in preclinical studies.
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Structure and Chemical Properties
DI-87 is a complex heterocyclic molecule with the chemical name (R)-2-((1-(2-(4-methoxy-3-(2-

morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethyl)thio)pyrimidine-4,6-diamine. The (R)-

enantiomer is the biologically active form.

Property Value

Chemical Formula C₂₃H₃₀N₆O₃S₂

Molecular Weight 502.65 g/mol

CAS Number 2107280-55-5

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action and Function
DI-87 functions as a highly selective and potent inhibitor of deoxycytidine kinase. By binding to

the active site of dCK, it prevents the phosphorylation of deoxycytidine and other natural

substrates. This inhibition leads to a depletion of the intracellular dNTP pool, which in turn halts

DNA replication and induces cell cycle arrest, primarily in the S phase, ultimately leading to

apoptosis in rapidly dividing cancer cells.

Beyond its direct anticancer effects, DI-87 has also been shown to protect host immune cells

from cytotoxicity induced by certain bacterial pathogens. For instance, Staphylococcus aureus

can release deoxyadenosine as a toxin, which is phosphorylated by dCK in phagocytes,

leading to their death. By inhibiting dCK, DI-87 can prevent this process, thereby mitigating the

virulence of the bacteria.

Signaling Pathway
The following diagram illustrates the role of dCK in the nucleoside salvage pathway and the

inhibitory effect of DI-87.
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Caption: Mechanism of DI-87 Action.

Quantitative Data
In Vitro Activity
The potency of DI-87 has been evaluated in various in vitro assays. The half-maximal inhibitory

concentration (IC50) and half-maximal effective concentration (EC50) values highlight its

significant activity.

Compound Assay Cell Line IC50 (nM) EC50 (nM)

(R)-DI-87 ³H-dC Uptake CEM 3.15 ± 1.2 -

(S)-DI-87 ³H-dC Uptake CEM 468 ± 2.1 -

(R)-DI-87
Gemcitabine

Rescue
CEM - 10.2

Preclinical Pharmacokinetics
Pharmacokinetic studies in mouse models have demonstrated the oral bioavailability and

distribution of DI-87.
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Paramete
r

Dose
(mg/kg,
oral)

Peak
Plasma
Concentr
ation
(µg/mL)

Time to
Peak
Plasma
Concentr
ation
(hours)

Peak
Tumor
Concentr
ation
(µg/mL)

Time to
Peak
Tumor
Concentr
ation
(hours)

Plasma
Half-life
(hours)

DI-87 10 ~1 1-3 <0.5 3-9 4

DI-87 25 ~3 1-3 ~1 3-9 4

DI-87 50 ~6 1-3 ~2 3-9 4

Experimental Protocols
³H-Deoxycytidine (³H-dC) Uptake Assay for dCK Activity
This assay measures the inhibition of dCK activity by quantifying the uptake and

phosphorylation of radiolabeled deoxycytidine in cells.

Materials:

CEM T-ALL (Acute Lymphoblastic Leukemia) cells

RPMI-1640 medium supplemented with 10% FBS

DI-87 (or other inhibitors) at various concentrations

[³H]-Deoxycytidine

Scintillation fluid

Scintillation counter

Protocol:

Seed CEM cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
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Treat the cells with varying concentrations of DI-87 and incubate for 1 hour at 37°C in a 5%

CO₂ incubator.

Add 1 µCi of [³H]-deoxycytidine to each well.

Incubate the plate for an additional 1 hour at 37°C.

Harvest the cells onto a filter mat using a cell harvester.

Wash the filter mat with PBS to remove unincorporated [³H]-dC.

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Gemcitabine Rescue Assay
This assay assesses the ability of a dCK inhibitor to rescue cells from the cytotoxic effects of

gemcitabine, a prodrug that requires dCK for its activation.

Materials:

CEM T-ALL cells

RPMI-1640 medium supplemented with 10% FBS

Gemcitabine

DI-87 at various concentrations

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

Seed CEM cells in a 96-well plate at a density of 5 x 10³ cells/well.
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Treat the cells with a fixed concentration of gemcitabine (e.g., 10 nM) and varying

concentrations of DI-87.

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Allow the plate to equilibrate to room temperature for 30 minutes.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the EC50 value, representing the concentration of DI-87 that restores 50% of cell

viability in the presence of gemcitabine.

Experimental Workflow Diagram
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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